
Celestolide-d6 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celestolide-d6 is a labeled form of Celestolide, a synthetic musk compound used primarily in fragrance compositions and perfumes for its long-lasting scent . Synthetic musks are designed to emulate the scent of natural musks, which are derived from animals like deer and civet . Celestolide-d6 is specifically used as a reference material in scientific research and analytical studies .
Vorbereitungsmethoden
The synthesis of Celestolide-d6 involves the incorporation of deuterium atoms into the Celestolide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Analyse Chemischer Reaktionen
Celestolide-d6, like other synthetic musks, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Celestolide-d6 is used extensively in scientific research for various applications:
Analytical Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of synthetic musks.
Environmental Studies: Researchers use Celestolide-d6 to track the environmental fate and transport of synthetic musks, as these compounds are known to persist in the environment and bioaccumulate in wildlife.
Wirkmechanismus
The mechanism of action of Celestolide-d6, like other synthetic musks, involves its interaction with olfactory receptors in the human nose. These receptors are part of the G-protein coupled receptor family, which triggers a signal transduction pathway leading to the perception of scent. The exact molecular targets and pathways involved in this process are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Celestolide-d6 belongs to the class of polycyclic musks, which are known for their stability and long-lasting fragrance. Similar compounds include:
Galaxolide: Another polycyclic musk with a similar scent profile and stability.
Tonalide: Known for its strong musk odor and widespread use in personal care products.
Muscone: A macrocyclic musk that closely resembles the natural musk scent. Celestolide-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical and environmental studies.
Eigenschaften
Molekularformel |
C17H24O |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
1-[6-tert-butyl-1,1-bis(trideuteriomethyl)-2,3-dihydroinden-4-yl]ethanone |
InChI |
InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3/i5D3,6D3 |
InChI-Schlüssel |
IKTHMQYJOWTSJO-SCPKHUGHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(CCC2=C(C=C(C=C21)C(C)(C)C)C(=O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





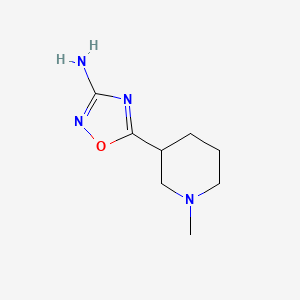
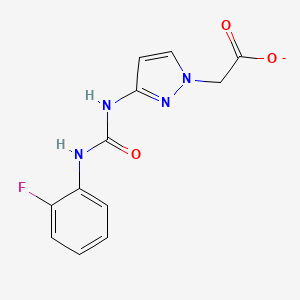
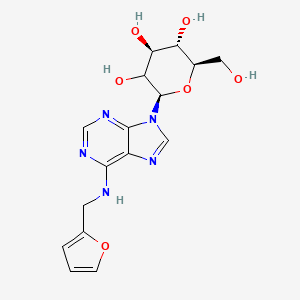
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
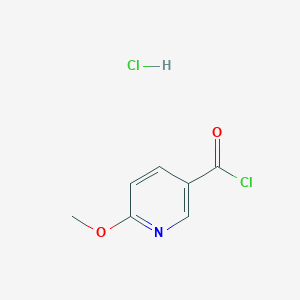

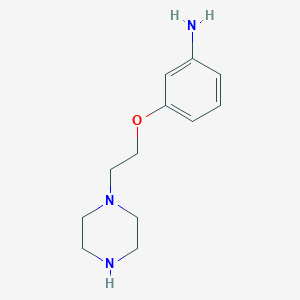
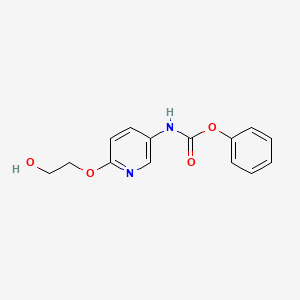
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)


